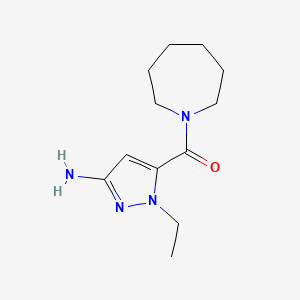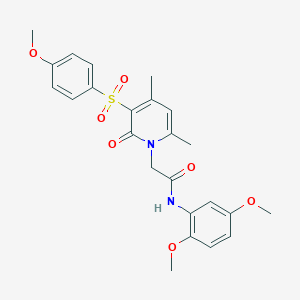
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine is a chemical compound that has been studied for its potential therapeutic applications. It is a pyrazol-3-amine derivative that has shown promise in scientific research for its ability to modulate certain biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine involves its ability to bind to specific targets in the body, such as enzymes or receptors. This binding can lead to the modulation of certain biochemical and physiological processes, which can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine depend on the specific targets that it binds to in the body. Some of the effects that have been observed in scientific research studies include anti-inflammatory effects, anti-cancer effects, and the modulation of neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine in lab experiments is its ability to selectively bind to specific targets in the body, which can lead to more specific and targeted effects. However, one limitation is that it may not be effective for all targets, and further research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are many potential future directions for research on 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine. Some possible areas of study include its potential as a treatment for inflammatory diseases, its use in cancer therapy, and its effects on neurotransmitter systems in the brain. Further research is needed to fully understand its potential therapeutic applications and to develop new compounds based on its structure.
Méthodes De Synthèse
The synthesis of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine involves the reaction of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine with azepan-1-ylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-3-amine has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate certain neurotransmitter systems in the brain.
Propriétés
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-16-10(9-11(13)14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDIZIOCLCGMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)



![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)
![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)
